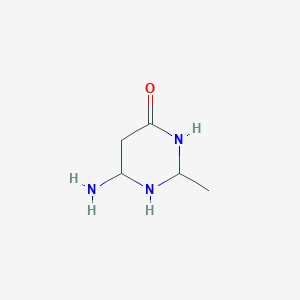
6-Amino-2-methyl-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-methyl-1,3-diazinan-4-one is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-diaminopropane with carbonyl compounds under acidic or basic conditions to form the desired diazinane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
化学反応の分析
Types of Reactions: 6-Amino-2-methyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like halides and amines are frequently employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazinanes .
科学的研究の応用
6-Amino-2-methyl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 6-Amino-2-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to interact with various molecular targets, making it a versatile agent in medicinal chemistry .
類似化合物との比較
1,2-Diazinane: Another isomer of diazinane with different nitrogen atom positions.
1,4-Diazinane (Piperazine): A well-known compound with similar structural features but different applications.
Hexahydropyrimidine: A related compound with a six-membered ring containing nitrogen atoms.
Uniqueness: 6-Amino-2-methyl-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C5H11N3O |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
6-amino-2-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H11N3O/c1-3-7-4(6)2-5(9)8-3/h3-4,7H,2,6H2,1H3,(H,8,9) |
InChIキー |
VCEDCEIEBZVANT-UHFFFAOYSA-N |
正規SMILES |
CC1NC(CC(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


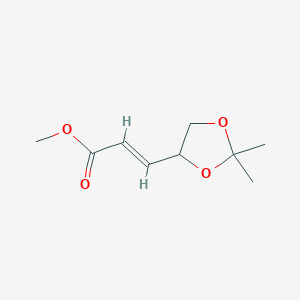
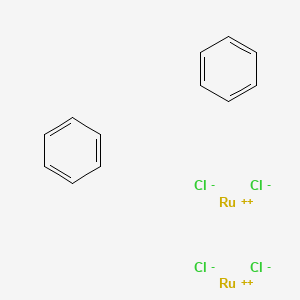
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)





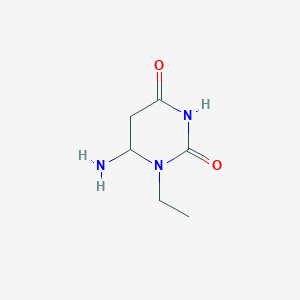
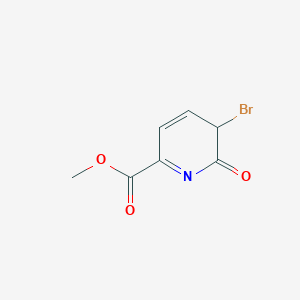
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)


![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
